3-Methyl-5-(oxolan-3-yl)piperidine
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Overview
Description
3-Methyl-5-(oxolan-3-yl)piperidine is a heterocyclic organic compound that features a piperidine ring substituted with a methyl group and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-(oxolan-3-yl)piperidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-methylpiperidine with oxirane under acidic conditions to form the oxolane ring. The reaction is usually carried out in the presence of a strong acid like sulfuric acid or hydrochloric acid, which acts as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(oxolan-3-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the methyl group or the oxolane ring can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce more saturated derivatives of the compound.
Scientific Research Applications
3-Methyl-5-(oxolan-3-yl)piperidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme interactions and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Methyl-5-(oxolan-3-yl)piperidine exerts its effects involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The oxolane ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-Methylpiperidine: Lacks the oxolane ring, making it less versatile in certain applications.
5-(Oxolan-3-yl)piperidine: Similar structure but without the methyl group, which can affect its chemical reactivity and biological activity.
Uniqueness
3-Methyl-5-(oxolan-3-yl)piperidine is unique due to the presence of both the methyl group and the oxolane ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H19NO |
---|---|
Molecular Weight |
169.26 g/mol |
IUPAC Name |
3-methyl-5-(oxolan-3-yl)piperidine |
InChI |
InChI=1S/C10H19NO/c1-8-4-10(6-11-5-8)9-2-3-12-7-9/h8-11H,2-7H2,1H3 |
InChI Key |
LYZGTMZNZQMIDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CNC1)C2CCOC2 |
Origin of Product |
United States |
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